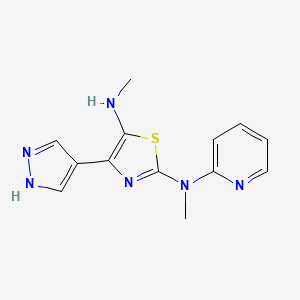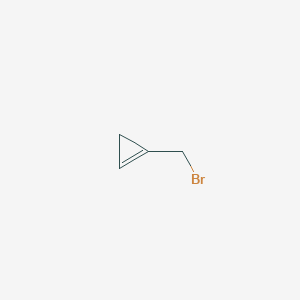
(2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid: is a compound of interest in various scientific fields due to its unique isotopic labeling. This compound is a derivative of pentanedioic acid, where specific carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This isotopic labeling makes it a valuable tool in research, particularly in studies involving metabolic pathways and molecular interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of labeled amino acids, which are then converted into the desired compound through a series of chemical reactions. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the correct positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated systems to ensure precision and efficiency. The process would typically include the purification of the final product to remove any unlabeled impurities, ensuring a high degree of isotopic purity.
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: In biological research, this compound is used to trace metabolic pathways, helping scientists understand how organisms process different substances.
Medicine: In medicine, it can be used in diagnostic imaging techniques to study metabolic disorders and other diseases.
Industry: In industrial applications, it is used in the development of new materials and processes, particularly those involving isotopic labeling.
Wirkmechanismus
The mechanism of action of (2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid involves its incorporation into metabolic pathways where it can be tracked using isotopic labeling techniques. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with enzymes and other proteins involved in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-azanyl(1,2,3,4,5-13C5)pentanedioic acid: Similar structure but without the nitrogen-15 labeling.
(2R)-2-(15N)azanyl(1,2,3,4,5-12C5)pentanedioic acid: Similar structure but with carbon-12 instead of carbon-13 labeling.
Uniqueness: The uniqueness of (2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid lies in its dual isotopic labeling, which provides more detailed information in research applications compared to compounds with only one type of isotopic label.
Eigenschaften
Molekularformel |
C5H9NO4 |
|---|---|
Molekulargewicht |
153.09 g/mol |
IUPAC-Name |
(2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
WHUUTDBJXJRKMK-IGIFWJAOSA-N |
Isomerische SMILES |
[13CH2]([13CH2][13C](=O)O)[13C@H]([13C](=O)O)[15NH2] |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



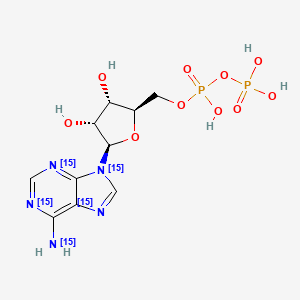
![Benzyl 4,4-diethoxy-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B13857073.png)
![2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13857085.png)
![2-(4-Carboxyphenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B13857090.png)


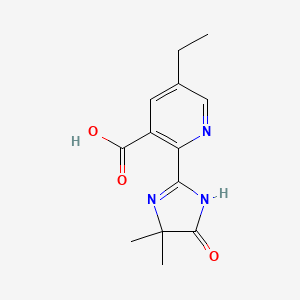
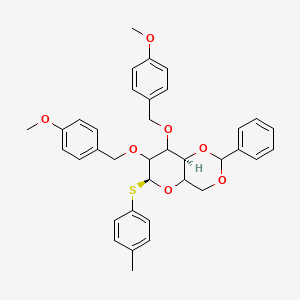
![N-(1-Naphthalen-1-yl-ethyl)-4-nitro-N-[3-(4-trifluoromethyl-phenyl)-propyl]benzenesulfonamide](/img/structure/B13857121.png)
![2,3,9-Trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B13857127.png)
![4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole](/img/structure/B13857129.png)
